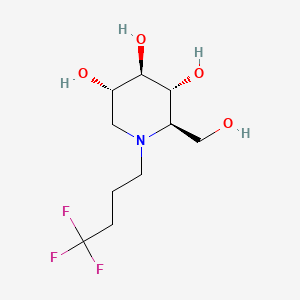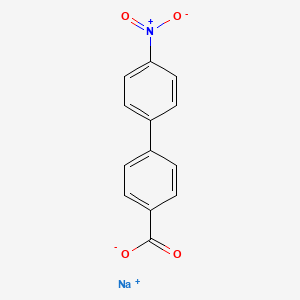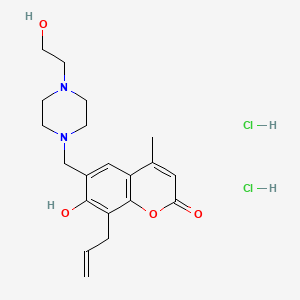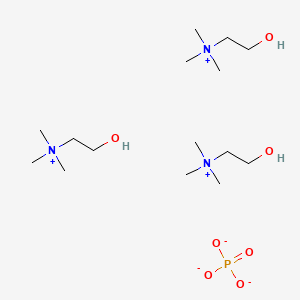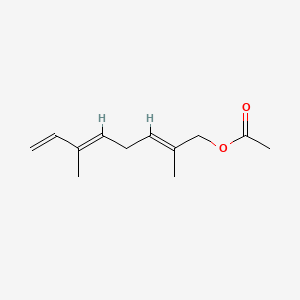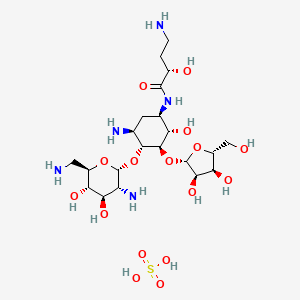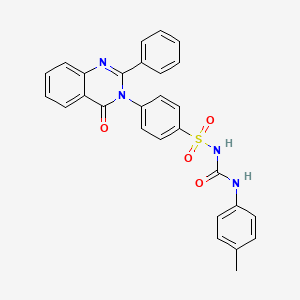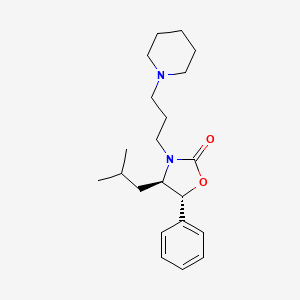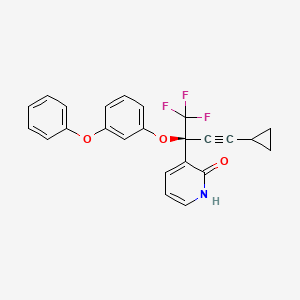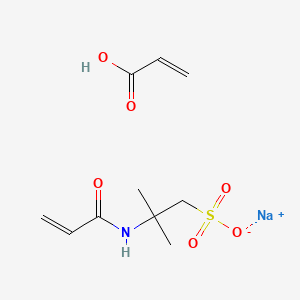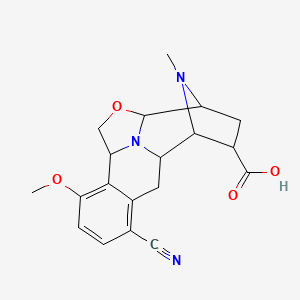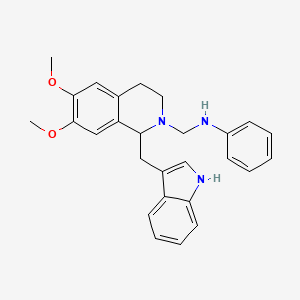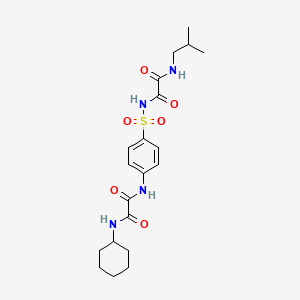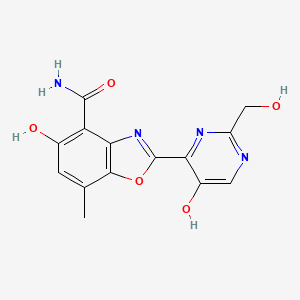
5-Hydroxy-2-(5-hydroxy-2-(hydroxymethyl)-4-pyrimidinyl)-7-methyl-4-benzoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boxazomycin A is a potent broad-spectrum antibiotic isolated from the Actinomycetes strain G495-1 in 1987 . It is known for its ability to inhibit bacterial growth by selectively inhibiting protein synthesis, making it effective against drug-resistant bacterial strains . Boxazomycin A is part of a series of compounds, including Boxazomycin B and C, which exhibit similar antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Boxazomycin A has not been extensively documented, but the synthesis of its analogs, Boxazomycin B and C, has been reported . These syntheses provide access to structure-activity relationship studies, which are crucial for understanding the compound’s efficacy and potential modifications . The isolation of Boxazomycin A from the original Actinomycetes strain ATCC-53205 follows a published fermentation and isolation procedure .
Industrial Production Methods: Industrial production of Boxazomycin A involves the fermentation of the Actinomycetes strain G495-1, followed by extraction and purification processes . The specific conditions for large-scale production are not widely available, but they likely involve optimizing the growth conditions of the Actinomycetes strain to maximize yield.
Chemical Reactions Analysis
Types of Reactions: Boxazomycin A undergoes various chemical reactions, primarily involving its functional groups. These reactions include:
Oxidation: Boxazomycin A can undergo oxidation reactions, which may alter its antibacterial properties.
Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its activity.
Substitution: Substitution reactions involving Boxazomycin A can lead to the formation of analogs with different biological activities.
Common Reagents and Conditions: The specific reagents and conditions for these reactions depend on the desired modifications. Common reagents include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions.
Major Products Formed: The major products formed from these reactions are typically analogs of Boxazomycin A, which are studied for their structure-activity relationships and potential improvements in antibacterial activity.
Scientific Research Applications
Boxazomycin A has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and modification of antibiotics.
Biology: Boxazomycin A is used to study bacterial resistance mechanisms and the inhibition of protein synthesis.
Medicine: Its potent antibacterial properties make it a candidate for developing new antibiotics to combat drug-resistant bacterial infections.
Industry: Boxazomycin A and its analogs are explored for their potential use in industrial applications, such as in the development of antibacterial coatings and materials.
Mechanism of Action
Boxazomycin A exerts its effects by selectively inhibiting protein synthesis in bacteria . This inhibition is bacteriostatic, meaning it prevents bacterial growth without killing the bacteria . The compound targets the bacterial ribosome, interfering with the translation process and ultimately inhibiting protein production . This mechanism is distinct from other clinical protein synthesis inhibitors, as no cross-resistance has been observed .
Comparison with Similar Compounds
Boxazomycin B and C: These compounds are analogs of Boxazomycin A and share similar antibacterial properties.
Platensimycin and Platencin: These compounds also exhibit broad-spectrum antibacterial activity and have been studied for their unique mechanisms of action.
Kibdelomycin: Another antibiotic with a novel mechanism of action and broad-spectrum activity.
Uniqueness of Boxazomycin A: Boxazomycin A is unique due to its selective inhibition of protein synthesis without cross-resistance to other protein synthesis inhibitors . This distinct mechanism of action makes it a valuable compound for studying bacterial resistance and developing new antibiotics.
Properties
CAS No. |
107021-64-7 |
|---|---|
Molecular Formula |
C14H12N4O5 |
Molecular Weight |
316.27 g/mol |
IUPAC Name |
5-hydroxy-2-[5-hydroxy-2-(hydroxymethyl)pyrimidin-4-yl]-7-methyl-1,3-benzoxazole-4-carboxamide |
InChI |
InChI=1S/C14H12N4O5/c1-5-2-6(20)9(13(15)22)11-12(5)23-14(18-11)10-7(21)3-16-8(4-19)17-10/h2-3,19-21H,4H2,1H3,(H2,15,22) |
InChI Key |
DPUXBYFNGWRIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1OC(=N2)C3=NC(=NC=C3O)CO)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


